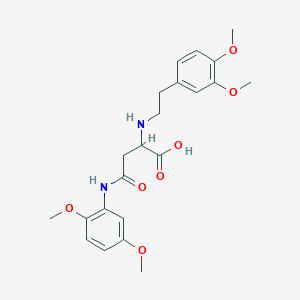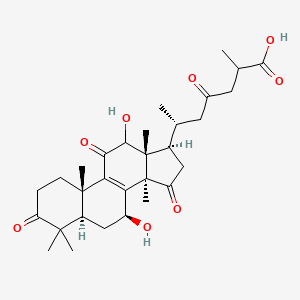![molecular formula C15H22BrN3O B2718057 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine CAS No. 2415526-30-4](/img/structure/B2718057.png)
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In
作用机制
The mechanism of action of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine involves its binding to the dopamine D3 receptor and the sigma-1 receptor. This binding results in the modulation of various signaling pathways, including the cAMP-PKA pathway, the ERK1/2 pathway, and the PI3K-Akt pathway. These pathways are involved in the regulation of cellular processes, including gene expression, protein synthesis, and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the modulation of dopamine release and the regulation of motor function. This compound has also been shown to have an effect on memory and learning, as well as on the regulation of stress and anxiety.
实验室实验的优点和局限性
The advantages of using 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine in lab experiments include its specificity for the dopamine D3 receptor and the sigma-1 receptor, as well as its ability to modulate multiple signaling pathways. The limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
For the study of 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine include the exploration of its potential use in the treatment of neurological disorders, such as Parkinson's disease and addiction. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis for use in scientific research. Additionally, the development of new derivatives of this compound may lead to the discovery of more effective treatments for neurological disorders.
In conclusion, 5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine is a chemical compound that has potential use in scientific research, particularly in the field of neuroscience. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. Further research is needed to fully understand the potential applications of this compound and to optimize its use in scientific research.
合成方法
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been synthesized using various methods, including the reaction of 2,4-dichloro-5-bromopyrimidine with cyclopentylmethylamine and 4-piperidinol, as well as the reaction of 5-bromo-2-chloropyrimidine with cyclopentylmethylamine and 4-piperidinol. These methods have been optimized to produce high yields of the compound with minimal impurities.
科学研究应用
5-Bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on certain receptors in the brain, including the dopamine D3 receptor and the sigma-1 receptor. These receptors are involved in various physiological processes, including motor function, reward, and addiction.
属性
IUPAC Name |
5-bromo-2-[1-(cyclopentylmethyl)piperidin-4-yl]oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c16-13-9-17-15(18-10-13)20-14-5-7-19(8-6-14)11-12-3-1-2-4-12/h9-10,12,14H,1-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBJBALXPFQLHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2717974.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)
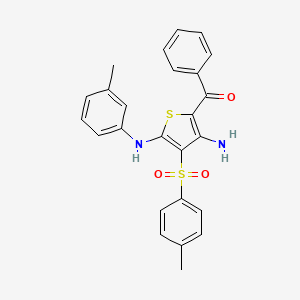
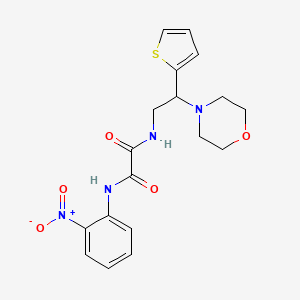


![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B2717988.png)
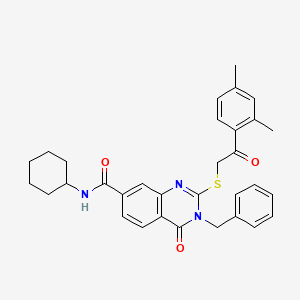
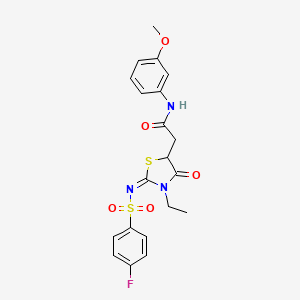
![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)
